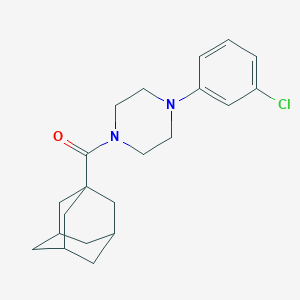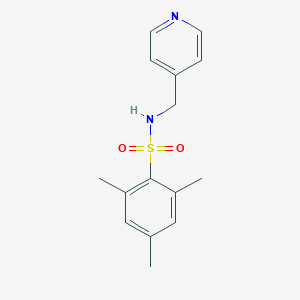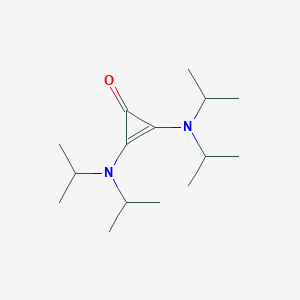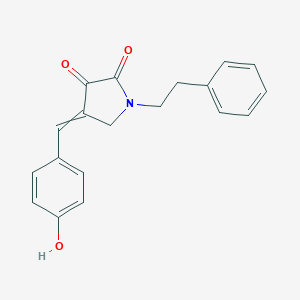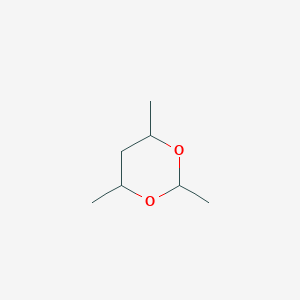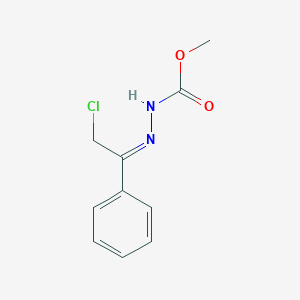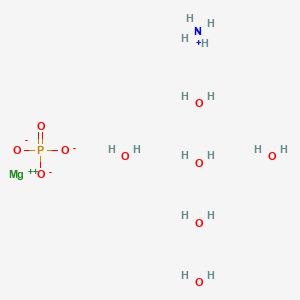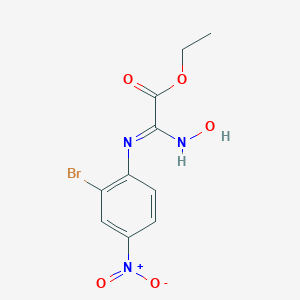![molecular formula C9H9ClOS B231571 1-chloro-4-[2-(methylsulfinyl)vinyl]benzene](/img/structure/B231571.png)
1-chloro-4-[2-(methylsulfinyl)vinyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-4-[2-(methylsulfinyl)vinyl]benzene is an organic compound characterized by the presence of a methylsulfinyl group and a chlorine atom attached to a styrene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-[2-(methylsulfinyl)vinyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorostyrene and methylsulfinyl precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the methylsulfinyl precursor.
Coupling Reaction: The deprotonated methylsulfinyl group is then coupled with 4-chlorostyrene through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-chloro-4-[2-(methylsulfinyl)vinyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield the corresponding sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized styrene derivatives with various substituents replacing the chlorine atom.
科学研究应用
1-chloro-4-[2-(methylsulfinyl)vinyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-chloro-4-[2-(methylsulfinyl)vinyl]benzene involves its interaction with molecular targets through its functional groups. The methylsulfinyl group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(Z)-beta-(Methylsulfinyl)-4-bromostyrene: Similar structure but with a bromine atom instead of chlorine.
(Z)-beta-(Methylsulfinyl)-4-fluorostyrene: Similar structure but with a fluorine atom instead of chlorine.
(Z)-beta-(Methylthio)-4-chlorostyrene: Similar structure but with a methylthio group instead of methylsulfinyl.
Uniqueness
1-chloro-4-[2-(methylsulfinyl)vinyl]benzene is unique due to the presence of both the methylsulfinyl group and the chlorine atom, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a diverse range of chemical transformations and interactions with molecular targets.
属性
分子式 |
C9H9ClOS |
|---|---|
分子量 |
200.69 g/mol |
IUPAC 名称 |
1-chloro-4-[(Z)-2-methylsulfinylethenyl]benzene |
InChI |
InChI=1S/C9H9ClOS/c1-12(11)7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6- |
InChI 键 |
KWIIEDMAHNVLDQ-SREVYHEPSA-N |
手性 SMILES |
CS(=O)/C=C\C1=CC=C(C=C1)Cl |
SMILES |
CS(=O)C=CC1=CC=C(C=C1)Cl |
规范 SMILES |
CS(=O)C=CC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


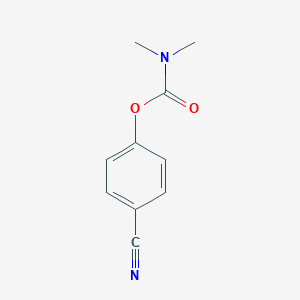
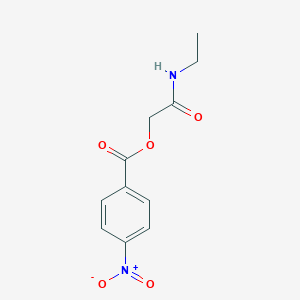
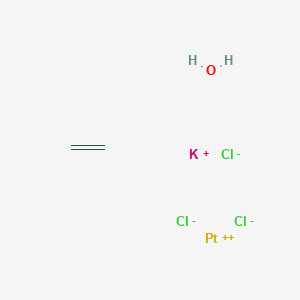
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
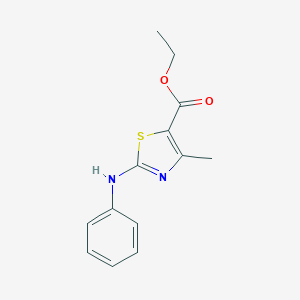
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
